![molecular formula C12H20O4 B12273744 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12273744.png)
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions, but it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the reaction of 2,2-dimethylcyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction conditions and can be more sustainable compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Major Products
The major product of the deprotection reaction is the free amine, which can then be used in further synthetic applications .
Applications De Recherche Scientifique
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is widely used in scientific research for the protection of amines during multi-step organic synthesis. Its applications extend to:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action for 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at various stages .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Another compound used for the protection of amines.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.
N-tert-Butoxycarbonyl anhydride: Used in the formation of Boc-protected amines
Uniqueness
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to other Boc-protected compounds. This can influence its reactivity and the stability of the Boc group under various conditions .
Propriétés
Formule moléculaire |
C12H20O4 |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14) |
Clé InChI |
SUGWGGXZIXQNDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


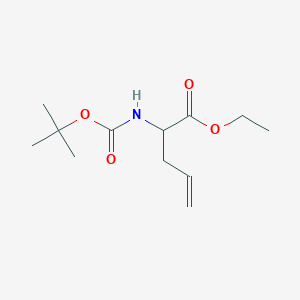
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
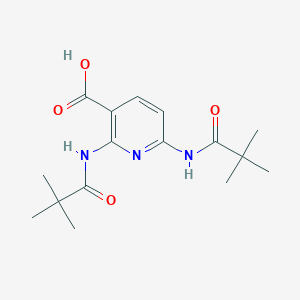
![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
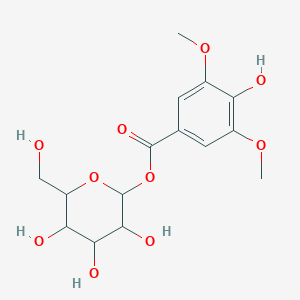
![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12273717.png)

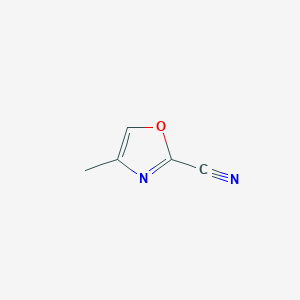
![7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273727.png)

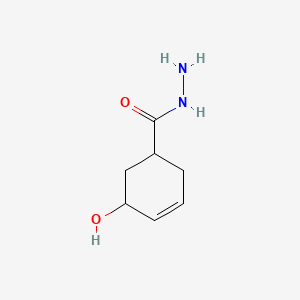
![1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one](/img/structure/B12273755.png)

